molecular formula C8H5N3O B7960130 2-Aminobenzo[d]oxazole-7-carbonitrile

2-Aminobenzo[d]oxazole-7-carbonitrile

Cat. No.: B7960130
M. Wt: 159.14 g/mol
InChI Key: GQZINAYLRIPBEQ-UHFFFAOYSA-N
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Description

2-Aminobenzo[d]oxazole-7-carbonitrile is a high-value heterocyclic building block designed for advanced research and development. Its molecular structure, featuring an electron-withdrawing nitrile group and a fused oxazole system, makes it a versatile precursor in medicinal chemistry and material science. This compound is structurally analogous to well-studied 2-aminobenzothiazole carbonitriles, which are recognized as privileged scaffolds in the discovery of new therapeutic agents . In anticancer research, related 2-aminobenzothiazole derivatives have demonstrated potent activity as inhibitors of various tumor-related proteins, including tyrosine kinases, serine/threonine kinases, and mutant p53 protein . As an oxazole bioisostere, this compound is of significant interest for constructing novel kinase inhibitors and epigenetic enzyme modulators . The nitrile group can be readily transformed into other functionalities or contribute to binding with biological targets, while the amino group allows for further derivatization via condensation and cyclization reactions to create diverse heterocyclic libraries . Beyond pharmaceuticals, this rigid aromatic compound shows potential in material science for developing organic semiconductors and fluorescent materials due to its ability to form stable charge-transfer complexes . Handling Note: For research use only. Not for diagnostic, therapeutic, or consumer use. Store in a cool, dark, and dry place at 2-8°C.

Properties

IUPAC Name

2-amino-1,3-benzoxazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c9-4-5-2-1-3-6-7(5)12-8(10)11-6/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZINAYLRIPBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via initial formation of a 2-methoxybenzoxazole intermediate, followed by nucleophilic substitution with the amine (Figure 1). The nitrile group at position 7 remains intact due to its electron-withdrawing nature, which stabilizes the intermediate without interfering with cyclization.

Typical Conditions

  • Reagents : Tetramethyl orthocarbonate (2 equiv), primary/secondary amine (2 equiv), 2-amino-4-cyanophenol (1 equiv)

  • Solvent : Chloroform, methanol, or acetonitrile

  • Additives : Acetic acid (4 equiv) for protonation

  • Temperature : 60°C (sealed tube)

  • Yield : 70–85% (estimated based on analogous reactions)

Substrate Compatibility

Electron-withdrawing groups (e.g., -CN) at position 7 are well-tolerated, as demonstrated by the synthesis of structurally similar derivatives. The reaction’s mild conditions prevent nitrile hydrolysis, making it suitable for sensitive functional groups.

Cyclization with Disulfur Dichloride and Pyridine

An alternative route employs disulfur dichloride (S₂Cl₂) as a cyclizing agent, enabling the formation of the benzoxazole core under inert conditions. This method is particularly effective for substrates requiring precise regiocontrol.

Procedure and Optimization

Stepwise Synthesis :

  • Activation : 2-Amino-4-cyanophenol reacts with S₂Cl₂ in acetonitrile at 0°C to form a thioimidate intermediate.

  • Cyclization : Addition of pyridine induces ring closure, yielding the benzoxazole scaffold.

Key Parameters

  • Molar Ratio : S₂Cl₂ (2 equiv), pyridine (2 equiv)

  • Solvent : Acetonitrile

  • Temperature : 0°C → room temperature

  • Yield : 65–75% (extrapolated from analogous dithiazole syntheses)

Advantages and Limitations

  • Advantages : High regioselectivity due to low-temperature conditions.

  • Limitations : Requires strict moisture exclusion to prevent side reactions.

Combinatorial chemistry enables the modular assembly of 2-aminobenzo[d]oxazole derivatives, with late-stage introduction of the nitrile group. This method is ideal for generating diverse libraries.

Synthetic Workflow

  • Core Synthesis : Prepare 2-aminobenzo[d]oxazole via standard cyclization.

  • Cyanation : Introduce the nitrile group at position 7 using:

    • Reagents : CuCN, KCN, or Pd-catalyzed cyanation

    • Conditions : 80–120°C in DMF or DMSO

Yield and Scalability

  • Cyanation Efficiency : 50–60% (based on similar aryl cyanations)

  • Challenges : Competitive side reactions at other positions necessitate directing groups or protective strategies.

Comparative Analysis of Methods

Method Conditions Yield Key Advantages Limitations
One-Pot Cyclization60°C, CHCl₃70–85%Scalable, mild conditionsRequires 2-amino-4-cyanophenol
S₂Cl₂ Cyclization0°C → RT, MeCN65–75%High regioselectivityMoisture-sensitive reagents
Combinatorial80–120°C, DMF50–60%Library diversificationMulti-step, moderate yields

Critical Considerations for Scale-Up

Solvent and Catalytic Systems

  • Orthocarbonate Method : Chloroform or methanol simplifies work-up via evaporation.

  • Combinatorial Routes : DMSO enhances cyanation efficiency but complicates purification .

Chemical Reactions Analysis

Types of Reactions: 2-Aminobenzo[d]oxazole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Scientific Research Applications

2-Aminobenzo[d]oxazole-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminobenzo[d]oxazole-7-carbonitrile involves its interaction with various molecular targets, including enzymes and receptors. The compound’s heterocyclic structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 7-Carbonitrile vs. 5-Carbonitrile

A key positional isomer, 2-Aminobenzo[d]oxazole-5-carbonitrile (CAS 98279-11-9), differs only in the nitrile group’s location (position 5 vs. 7) . This positional shift alters electronic distribution:

  • Electron-withdrawing effects : The 7-carbonitrile’s nitrile group is meta to the oxazole’s oxygen, reducing resonance stabilization compared to the 5-carbonitrile, where nitrile is para to oxygen.
  • Hydrogen bonding: The amino group at position 2 in both isomers can form intermolecular hydrogen bonds, but steric hindrance near the 7-carbonitrile may reduce crystallinity compared to the 5-isomer.

Table 1: Comparison of Positional Isomers

Property 2-Aminobenzo[d]oxazole-7-carbonitrile 2-Aminobenzo[d]oxazole-5-carbonitrile
Nitrile position 7 5
Resonance effects Reduced stabilization Enhanced stabilization
Hydrogen-bonding sites 2 (amino) 2 (amino)
Synthetic accessibility Likely more challenging Commercially available

Heteroatom Variation: Benzoxazole vs. Benzothiophene

2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile () replaces the oxazole’s oxygen with sulfur, forming a benzothiophene core. Key differences include:

  • Aromaticity : Sulfur’s larger atomic radius reduces ring aromaticity compared to oxygen in benzoxazole, affecting electronic delocalization .
  • Hydrogen bonding : The benzothiophene derivative exhibits intermolecular N–H···N and N–H···O bonds in its crystal lattice, enhancing stability . In contrast, the oxazole analog may prioritize N–H···O/N interactions due to oxygen’s electronegativity.

Table 2: Heteroatom Impact on Properties

Property Benzoxazole (O) Benzothiophene (S)
Aromaticity Higher Lower
Hydrogen-bond strength Stronger (O’s electronegativity) Moderate (S’s lower electronegativity)
Reactivity Less reactive toward electrophiles More reactive

Functional Group Modifications

Thioxo Substitution

Methyl 2-thioxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate (CAS 15381-65-4) replaces the oxazole’s oxygen with a thioxo (S) group and adds a methyl ester . The thioxo group:

  • Increases electron density at the ring, altering reactivity toward nucleophiles.
  • Reduces hydrogen-bonding capacity compared to the amino-nitrile derivative.
Saturated vs. Aromatic Rings

The benzothiophene analog in features a partially saturated (tetrahydro) ring, reducing conjugation and aromatic stability. This saturation likely decreases melting points and increases flexibility compared to fully aromatic benzoxazoles.

Research Findings and Implications

  • Crystallography: The benzothiophene analog () exhibits a dihedral angle of 8.3° between C8–C1–C7–C6, indicating slight ring puckering, while hydrogen bonds (e.g., N1–H1B···O1, 2.10 Å) stabilize its lattice . Such data suggest that this compound may form more rigid crystals due to stronger O-based hydrogen bonds.
  • Synthetic Applications : The 5-carbonitrile isomer’s commercial availability () highlights its utility as a precursor, whereas the 7-carbonitrile’s synthetic route may require tailored strategies to manage steric effects.

Q & A

Q. What kinetic studies elucidate reaction mechanisms for nitrile group introduction?

  • Methodological Answer : Perform pseudo-first-order kinetics under varying cyanide source concentrations. Monitor intermediates via in-situ IR spectroscopy (e.g., C≡N stretch at ~2200 cm⁻¹). Use Eyring plots to determine activation parameters (ΔH‡, ΔS‡) and distinguish between concerted vs. stepwise mechanisms .

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